molecular formula C20H20F2N6OS B14126550 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1170125-76-4

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B14126550
CAS No.: 1170125-76-4
M. Wt: 430.5 g/mol
InChI Key: QDXQWOFKXAFPPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include halogenated compounds, amines, and carboxylic acids, with catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification methods such as crystallization, distillation, or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce simpler hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials or catalysts.

    Biology: The compound may be studied for its biological activity, including its interactions with enzymes or receptors.

    Medicine: Potential pharmaceutical applications include its use as a lead compound for drug development, particularly if it exhibits bioactivity against specific targets.

    Industry: The compound may be used in the production of specialty chemicals, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide include other heterocyclic compounds with benzo[d]thiazole and pyrazole rings, such as:

  • N-(4,6-dichlorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
  • N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique chemical and biological properties. The presence of fluorine atoms, for example, can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

CAS No.

1170125-76-4

Molecular Formula

C20H20F2N6OS

Molecular Weight

430.5 g/mol

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C20H20F2N6OS/c1-11-7-13(3)28(24-11)6-5-27(19(29)16-8-12(2)26(4)25-16)20-23-18-15(22)9-14(21)10-17(18)30-20/h7-10H,5-6H2,1-4H3

InChI Key

QDXQWOFKXAFPPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=NN(C(=C4)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.